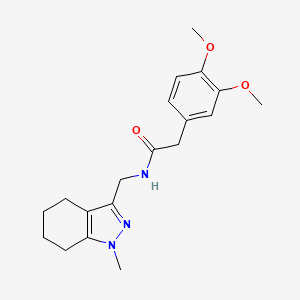

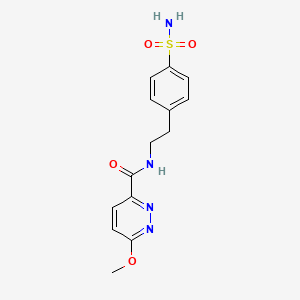

2-(3,4-dimethoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(3,4-dimethoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds and their properties.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multistep reactions, as seen in the synthesis of a novel compound derived from indibulin and combretastatin scaffolds, which are known anti-mitotic agents . This suggests that the synthesis of the compound may also involve a complex, multistep process, potentially including the formation of heterocyclic structures and the attachment of various functional groups to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can significantly influence their physical and chemical properties. For instance, the conformation of the N—H bond in relation to other substituents on the aromatic ring can affect the overall molecular conformation, as observed in "2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide" . This implies that the molecular structure of "2-(3,4-dimethoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide" would also be crucial in determining its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including the formation of silaheterocyclic compounds and their subsequent hydrolysis to form silanols, as seen in the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes . This indicates that the compound may also undergo reactions that lead to the formation of heterocycles or other derivatives, depending on the reacting agents and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, intermolecular hydrogen bonding can lead to the formation of infinite chains along certain crystallographic axes, as seen in "2-Chloro-N-(2,4-dimethylphenyl)acetamide" . The presence of various substituents such as methyl, methoxy, and chloro groups can also affect properties like solubility, melting point, and reactivity. The compound "2-(3,4-dimethoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide" would likely exhibit unique properties due to its specific functional groups and molecular conformation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Oxidative Radical Cyclization

A study described the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes. This process involved treating N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide with Mn(OAc)3 in the presence of Cu(OAc)2, showcasing the compound's utility in synthesizing complex erythrinane structures, potentially offering insights into new synthetic pathways for pharmaceuticals or natural product synthesis (Shiho Chikaoka et al., 2003).

Cyclisation to (±)-Crispine A

Another study demonstrated a facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclization starting from a closely related compound, highlighting a methodological advancement in the synthesis of complex organic molecules with potential therapeutic properties (F. King, 2007).

Silylation and Heterocycle Formation

Research into the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes has led to the formation of benzoxazasiloles, indicating the compound's relevance in developing silaheterocyclic structures. This could have implications for creating materials with unique properties or as intermediates in pharmaceutical synthesis (N. Lazareva et al., 2017).

Antitumor Activity and Molecular Docking

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, incorporating structural motifs similar to the compound , were synthesized and evaluated for their antitumor activity. This study demonstrates the compound's potential as a scaffold for developing new antitumor agents, with molecular docking studies providing insights into their mechanism of action (Ibrahim A. Al-Suwaidan et al., 2016).

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-22-16-7-5-4-6-14(16)15(21-22)12-20-19(23)11-13-8-9-17(24-2)18(10-13)25-3/h8-10H,4-7,11-12H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGLYNHTOPHVKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Butyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2520483.png)

![4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide](/img/structure/B2520489.png)

![(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2520492.png)

![7-(2-Chloropropanoyl)-1,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-b]azepin-2-one](/img/structure/B2520493.png)

![5-Thieno[3,2-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2520495.png)

![(6-methoxy-1H-indol-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2520496.png)

![2-(1-Methylindol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520497.png)